4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is an organic compound characterized by its unique structure that includes a butanoic acid moiety with a dichlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The compound's chemical formula is CHClO, and it has a molecular weight of approximately 251.09 g/mol.
This compound can be synthesized through several chemical pathways, primarily involving the reaction of 3,4-dichlorobenzene derivatives with appropriate acylating agents. The synthesis typically utilizes techniques such as Friedel-Crafts acylation and subsequent reduction processes to yield the desired product.
4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) and an aromatic dichlorophenyl substituent. It falls under the category of halogenated organic compounds, specifically chlorinated aromatic compounds.
The synthesis of 4-(3,4-Dichlorophenyl)-2-oxobutanoic acid can be achieved through multiple methods:
In an industrial context, continuous flow reactors can optimize these reactions for higher yields and purity. Green chemistry principles are often applied to minimize waste and utilize environmentally friendly solvents during synthesis .
4-(3,4-Dichlorophenyl)-2-oxobutanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4-(3,4-Dichlorophenyl)-2-oxobutanoic acid exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate various biological processes, potentially leading to antimicrobial or anti-inflammatory effects. The exact pathways and interactions depend on the biological system under investigation .
Relevant data regarding its behavior in different conditions can provide insights into its stability and reactivity profiles .
4-(3,4-Dichlorophenyl)-2-oxobutanoic acid has several scientific applications:
The systematic IUPAC name 4-(3,4-dichlorophenyl)-2-oxobutanoic acid unambiguously defines its structure: a butanoic acid chain with a ketone group at C-2 and a 3,4-dichlorophenyl substituent at C-4. Its molecular formula is C₁₀H₈Cl₂O₃, with a molecular weight of 247.08 g/mol. Key identifiers include:
C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl
ZKRDTNHGGOKJNM-UHFFFAOYSA-N
Table 1: Molecular Descriptors of 4-(3,4-Dichlorophenyl)-2-Oxobutanoic Acid and Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. |
---|---|---|---|
4-(3,4-Dichlorophenyl)-2-oxobutanoic acid | C₁₀H₈Cl₂O₃ | 247.08 | 21295120 |
4-(3,4-Dichlorophenyl)-2-hydroxy-4-oxobutanoic acid | C₁₀H₈Cl₂O₄ | 263.07 | 81008-09-5 |
The 2-oxo group adjacent to the carboxylic acid creates an α-keto acid motif, conferring metal-chelating properties and reactivity toward transamination. Spectroscopic validation includes:
The compound emerged from mid-20th-century efforts to synthesize halogenated aromatic keto-acids for pharmacological screening. Early synthetic routes employed Claisen condensation between 3,4-dichloroacetophenone and diethyl oxalate, followed by acidic hydrolysis and decarboxylation. A 52% yield was reported for the analogous 2-hydroxy derivative using this method .
A significant advancement occurred when researchers identified its role as an intermediate for rigidified eIF4E/eIF4G inhibitors (e.g., 4EGI-1 derivatives). By tethering the 3,4-dichlorophenyl group to adjacent rings, scientists generated tricyclic systems (e.g., chromeno[4,3-d]thiazoles) with enhanced potency in disrupting eukaryotic translation initiation complex formation. This application highlighted the compound’s versatility as a synthetic building block for conformational restriction strategies [3].
Parallel work exploited it to develop kynurenine 3-hydroxylase inhibitors. In 1998, researchers synthesized 4-phenyl-4-oxo-butanoic acid derivatives, noting that 3,4-dichloro substitution augmented target affinity. This underscored the pharmacophoric importance of the dichlorophenyl-oxobutanoate scaffold in modulating neuroactive enzymes [4].
eIF4E/eIF4G Interaction Inhibition
The compound’s derivatives disrupt cap-dependent translation initiation by preventing eIF4F complex assembly. Rigidified analogs (e.g., tricyclic chromeno-thiazoles) exhibit up to 10-fold increased potency over the parent inhibitor 4EGI-1. This inhibition selectively downregulates oncoproteins (e.g., cyclin D1, c-Myc) by impairing translation of "weak" mRNAs, offering a therapeutic strategy in malignancies driven by eIF4E dysregulation [3].
Kynurenine 3-Hydroxylase (KYN 3-OHase) Inhibition
Derivatives like 2-hydroxy-4-(3′,4′-dichlorophenyl)-4-oxobutanoic acid (Table 1) are potent inhibitors of KYN 3-OHase, a key enzyme in the neurotoxic kynurenine pathway. By blocking 3-hydroxykynurenine synthesis, they reduce quinolinic acid production, mitigating excitotoxicity in neurological disorders. The dichlorophenyl group enhances penetration into the CNS and fit within the enzyme’s hydrophobic active site [4] .
Table 2: Biological Targets and Applications of 4-(3,4-Dichlorophenyl)-2-Oxobutanoic Acid Derivatives
Biological Target | Therapeutic Area | Mechanism | Key Structural Features |
---|---|---|---|
eIF4E/eIF4G protein-protein interface | Oncology | Disrupts translation initiation complex | Tricyclic rigidification of dichlorophenyl-oxobutanoate |
Kynurenine 3-hydroxylase | Neurodegenerative diseases | Reduces neurotoxic metabolite synthesis | 2-Hydroxy substitution; dichlorophenyl anchor |
Methylmalonyl-CoA carboxyltransferase* | Metabolic disorders | Substrate analog for enzymatic studies | α-Keto acid moiety |
*Note: Target inferred from structural similarity to 2-oxobutanoic acid [6].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0